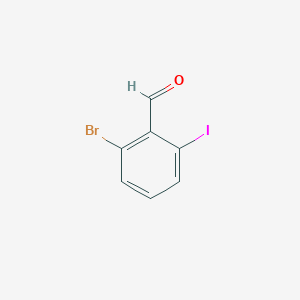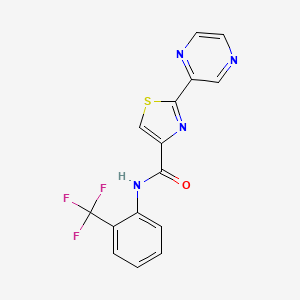
2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion is a part of a class of organic compounds that have been synthesized and characterized for various applications, including antimicrobial and antifungal activities, as well as potential anticancer properties. These compounds are generally synthesized through reactions involving specific precursors to pyrazine and thiazole derivatives, leveraging various chemical methodologies to achieve the desired molecular architecture.
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical processes starting from basic precursors like ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate and thiosemicarbazide, leading to a library of compounds through solution-phase chemistry and catalytic processes. For instance, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involved a five-step process, indicating the complexity and precision required in such synthetic processes (Donohue et al., 2002).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using spectroscopic techniques such as NMR, IR, mass spectrometry, and sometimes X-ray crystallography. The detailed structural analysis aids in understanding the compound's framework and predicting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new derivatives and exhibiting a range of chemical properties. Reactions include cyclization, coupling, and substitutions, leading to the formation of new annelated pyran, thiazole, triazole, and triazine derivatives, each with distinct chemical behaviors and potential applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's suitability for different applications. For example, the crystalline structure provides insights into the compound's stability and potential interactions in biological systems.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and potential biological activities, are central to understanding the compound's applications. These compounds have shown a range of biological activities, from antimicrobial to anticancer properties, attributed to their unique chemical structures.
For further in-depth exploration and a more comprehensive understanding of "2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide," the following references provide detailed insights into the synthesis, structure, and properties of related compounds:
- (Donohue et al., 2002): Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides.
Aplicaciones Científicas De Investigación
Inhibition of Photosynthetic Electron Transport
Research has shown that compounds similar to 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide can act as inhibitors of photosynthetic electron transport. This characteristic is particularly significant in the context of agricultural chemistry, where such compounds could potentially be developed into herbicides. For example, a study by Vicentini et al. (2005) explored pyrazole derivatives, which showed inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron and hexazinone. The study suggests the potential for developing similar compounds for agricultural applications (Vicentini et al., 2005).
Antibacterial and Antifungal Properties
Another significant application of compounds similar to 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide is in the field of antimicrobial research. Senthilkumar et al. (2021) synthesized a compound through a reaction involving pyrazine-2-carboxylic acid, which exhibited antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents, especially against specific strains of bacteria and fungi (Senthilkumar, Umarani, & Satheesh, 2021).
Antitubercular Activity
The structural components of 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide also indicate potential antitubercular properties. Sivakumar and Rajasekaran (2013) investigated Schiff bases of pyrazol-5-ones and found significant activity against Mycobacterium tuberculosis. This highlights the compound's relevance in tuberculosis research and the possibility of developing new antitubercular agents (Sivakumar & Rajasekaran, 2013).
Antiviral Drug Discovery
Compounds with a similar structural framework have been explored in antiviral drug discovery. De Clercq (2009) reviewed various compounds, including pyrazine derivatives, highlighting their potential in developing treatments for viral infections. This suggests that 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide could also be relevant in the context of antiviral research (De Clercq, 2009).
Propiedades
IUPAC Name |
2-pyrazin-2-yl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4OS/c16-15(17,18)9-3-1-2-4-10(9)21-13(23)12-8-24-14(22-12)11-7-19-5-6-20-11/h1-8H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFEZNEDJMBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

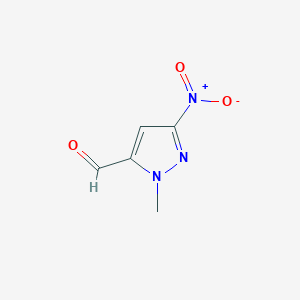

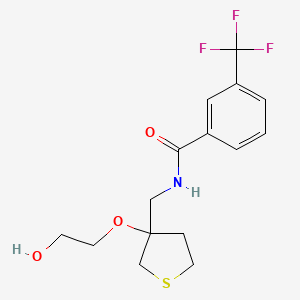

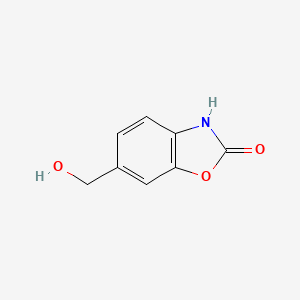
![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)
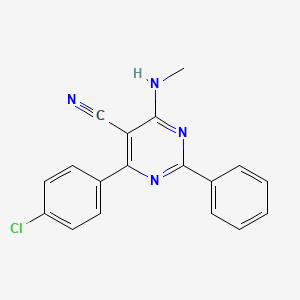
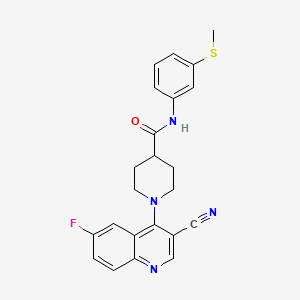


![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)
![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)
